6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Beschreibung
6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a triazoloquinazoline core. The presence of the trifluoromethyl group imparts significant chemical stability and unique electronic properties to the compound, making it of interest in various fields of scientific research.
Eigenschaften
IUPAC Name |
6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-17(2)7-12-14(13(26)8-17)15(25-16(24-12)22-9-23-25)10-3-5-11(6-4-10)18(19,20)21/h3-6,9,15H,7-8H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDLZUXOXQDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties, such as high stability and specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s electronic properties, which can influence its binding affinity to target proteins or enzymes. The compound may exert its effects by inhibiting or activating specific biochemical pathways, leading to the desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-triazolo[3,4-b]thiadiazines: These compounds share a similar triazole core but differ in their additional ring structures and substituents.
Trifluoromethyl-substituted aromatics: Compounds with trifluoromethyl groups attached to aromatic rings exhibit similar electronic properties but differ in their overall structure.
Uniqueness
6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is unique due to its specific combination of a triazoloquinazoline core and a trifluoromethyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
6,6-Dimethyl-9-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and its pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.36 g/mol. Its structure features a triazoloquinazolinone core that is pivotal for its biological activity.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.36 g/mol |
| InChI Key | NWIAKHUUFNBWDD-UHFFFAOYSA-N |
| Exact Mass | 362.135446 g/mol |
Biological Activity
Recent studies have highlighted the compound's significant biological activities, particularly in the following areas:
1. Anticancer Activity
Research indicates that derivatives of triazoloquinazolinones exhibit potent anticancer properties. The compound has been tested against various cancer cell lines and demonstrated promising cytotoxic effects. For instance:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
2. Antimicrobial Activity
The compound has shown efficacy against several bacterial strains:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the strain.
3. Enzyme Inhibition
The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation:
- Histone Deacetylases (HDACs) : It has been identified as a potential HDAC inhibitor, which is crucial for regulating gene expression in cancer cells.
- Cyclooxygenase (COX) : Inhibition studies suggest it may also affect COX enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The SAR analysis of triazoloquinazolinones emphasizes the importance of substituents on the phenyl ring and the triazole moiety:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Dimethyl Substituents : Contribute to increased potency against target enzymes.
Table 2: SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased potency |
| Dimethyl groups | Enhanced enzyme inhibition |
Case Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
-
Study on Anticancer Effects :
- Objective : To assess cytotoxicity in various cancer cell lines.
- Findings : Significant reduction in cell viability at concentrations above 20 µM.
-
Antimicrobial Efficacy Study :
- Objective : To evaluate antimicrobial properties.
- Findings : Effective against resistant strains with MIC values indicating strong antibacterial activity.
Q & A
Q. How can the synthesis of this compound be optimized for improved efficiency and yield?
Methodological Answer: Comparative catalyst studies are critical. For example, the use of NGPU (N-alkylated polyurea) catalyst significantly reduces reaction time (e.g., from hours to minutes) and minimizes catalyst loading (0.5 mol%) compared to traditional catalysts like HCl or H3BO3. Key parameters include solvent selection (e.g., ethanol or water), temperature (80–100°C), and substrate-to-catalyst ratios. Monitoring reaction progress via TLC or HPLC ensures optimal termination points. Reference Table 6 in synthesis optimization studies for direct comparisons .
Q. What spectroscopic techniques are recommended to confirm the structure of this compound?
Methodological Answer: Combine <sup>1</sup>H NMR, IR, and mass spectrometry. For instance, <sup>1</sup>H NMR in DMSO-<i>d</i>6 should reveal characteristic peaks: aromatic protons (δ 7.4–8.2 ppm), methyl groups (δ 1.0–1.3 ppm), and CH2 signals (δ 2.2–2.9 ppm). IR absorption bands at ~1668 cm<sup>−1</sup> (C=O stretch) and ~2960 cm<sup>−1</sup> (C-H stretch) further validate functional groups. Cross-reference with spectral data from analogous triazoloquinazolinones to resolve ambiguities .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer: Prioritize <i>in vitro</i> assays targeting enzymes or receptors structurally related to its heterocyclic core. For triazoloquinazolinones, assays for kinase inhibition (e.g., EGFR), antimicrobial activity (Gram-positive bacteria), or anti-inflammatory targets (COX-2) are common. Use positive controls (e.g., known inhibitors) and dose-response curves (1–100 µM) to establish IC50 values. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of related triazoloquinazolinones?
Methodological Answer: Chiral reduction agents like NaBH4/HCOOH can achieve stereoselectivity without expensive metal catalysts. For example, asymmetric hydrogenation of ketone intermediates (e.g., 1-{3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl}-4-(2,4,5-trifluorophenyl)butane-1,3-dione) yields enantiomerically pure products. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How does fluorination (e.g., trifluoromethyl groups) impact physicochemical and biological properties?
Methodological Answer: Introduce fluorinated moieties via electrophilic substitution or palladium-catalyzed cross-coupling. The trifluoromethyl group enhances metabolic stability, lipophilicity (log<i>P</i> ↑), and target binding (e.g., fluorine-π interactions with hydrophobic enzyme pockets). Compare fluorinated vs. non-fluorinated analogs in solubility (logS), plasma protein binding, and <i>in vivo</i> pharmacokinetics (half-life, AUC) .
Q. What crystallographic methods are used to correlate structure with bioactivity?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) resolves bond angles, torsion angles, and hydrogen-bonding networks (e.g., CCDC 1035668). For example, the triazepine ring conformation in similar compounds influences interactions with biological targets like GABAA receptors. Pair crystallographic data with molecular docking (AutoDock Vina) to predict binding modes .
Q. How can environmental fate studies be designed for this compound?
Methodological Answer: Conduct OECD 307 biodegradation tests under aerobic/anaerobic conditions. Analyze abiotic degradation (hydrolysis, photolysis) via HPLC-MS to identify metabolites. Assess bioaccumulation potential using octanol-water partition coefficients (log<i>K</i>ow). Long-term ecotoxicity studies on aquatic organisms (e.g., <i>Daphnia magna</i>) should follow ISO 6341 protocols .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activities of triazoloquinazolinone derivatives?
Methodological Answer: Variations in assay conditions (e.g., pH, serum content) or impurity profiles (e.g., unreacted intermediates) may cause contradictions. Replicate studies under standardized protocols (e.g., NIH Assay Guidance Manual) and characterize compounds via LC-MS to confirm purity (>95%). Meta-analyses of structure-activity relationships (SAR) across literature can clarify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
